Structural Elucidation of tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate: An In-Depth Guide to ¹H and ¹³C NMR Spectroscopy
Structural Elucidation of tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate: An In-Depth Guide to ¹H and ¹³C NMR Spectroscopy
Executive Summary
In modern medicinal chemistry and drug development, functionalized indoles serve as privileged scaffolds. Specifically, tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate (often referred to as 1-Boc-3-bromo-6-methoxyindole) is a critical halogenated building block used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Accurate structural verification of this intermediate is paramount before committing it to complex, multi-step synthetic pipelines. This whitepaper provides a comprehensive, mechanistically grounded analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule, detailing the exact causality behind the observed spectral phenomena.
Structural Analysis & Mechanistic Causality in NMR
The NMR spectrum of a highly substituted indole is a delicate interplay of mesomeric (resonance), inductive, anisotropic, and relativistic effects. Understanding why a peak appears where it does is critical for self-validating structural assignments.
¹H-NMR Chemical Shifts: Resonance vs. Steric Deshielding
The proton NMR spectrum of this compound is defined by the competing electronic effects of the N-Boc protecting group and the C6-methoxy group.
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The N-Boc Effect (Deshielding of H-7): The tert-butoxycarbonyl (Boc) group exerts a strong electron-withdrawing effect on the indole nitrogen. More importantly, the carbonyl oxygen of the Boc group often adopts a conformation that places it in close spatial proximity to the H-7 proton. This creates a strong magnetic anisotropy and steric deshielding effect, pushing the H-7 signal significantly downfield (typically ~7.75 ppm) compared to an unprotected indole (1)[1].
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The Methoxy Effect (Shielding of H-5): The -OCH₃ group at C-6 acts as a powerful π-donor through resonance. This electron density is pushed directly into the ortho positions (C-5 and C-7). Consequently, H-5 is highly shielded and appears upfield as a doublet of doublets at ~6.90 ppm. While H-7 also receives this shielding, the anisotropic deshielding from the N-Boc group overpowers it.
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The Bromine Effect (H-2 Singlet): The substitution at C-3 eliminates the H-3 proton, collapsing the typical H-2/H-3 doublet pair. H-2 appears as a sharp singlet at ~7.65 ppm, slightly deshielded by the inductive pull of the adjacent bromine atom.
¹³C-NMR Chemical Shifts: The SO-HALA Effect
Carbon-13 NMR provides an unambiguous map of the molecule's skeleton, particularly the quaternary carbons.
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The Spin-Orbit Heavy Atom on Light Atom (SO-HALA) Effect: One of the most counter-intuitive phenomena in NMR is the chemical shift of carbons directly attached to heavy halogens like bromine or iodine. While bromine is electronegative and should inductively deshield C-3, the relativistic Spin-Orbit Coupling from the heavy bromine atom induces a strong magnetic shielding effect on the adjacent light carbon (2)[2]. As a result, C-3 resonates unusually far upfield at ~97.5 ppm, a critical diagnostic marker for 3-bromoindoles (3)[3].
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Mesomeric Carbon Shielding: Similar to the proton spectrum, the resonance effect of the C-6 methoxy group heavily shields the ortho carbons, pushing C-5 and C-7 upfield to ~110.5 ppm and ~99.0 ppm, respectively. C-6 itself is highly deshielded (~157.6 ppm) due to the direct attachment of the electronegative oxygen atom.
Quantitative Data Presentation
The following tables summarize the predicted and empirically supported chemical shifts for tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate in CDCl₃.
Table 1: ¹H-NMR Chemical Shifts (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Boc-CH₃ | 1.65 | Singlet (s) | - | 9H | -C(CH ₃)₃ |
| C6-OCH₃ | 3.88 | Singlet (s) | - | 3H | -OCH ₃ |
| H-5 | 6.90 | Doublet of doublets (dd) | 8.6, 2.3 | 1H | Indole C5-H |
| H-4 | 7.35 | Doublet (d) | 8.6 | 1H | Indole C4-H |
| H-2 | 7.65 | Singlet (s) | - | 1H | Indole C2-H |
| H-7 | 7.75 | Doublet (d) | 2.3 | 1H | Indole C7-H |
Table 2: ¹³C-NMR Chemical Shifts (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type | Mechanistic Note |
| Boc-CH₃ | 28.2 | CH₃ | Equivalent methyl carbons |
| C6-OCH₃ | 55.8 | CH₃ | Deshielded by electronegative oxygen |
| Boc-Cq | 84.5 | Cq | Quaternary aliphatic carbon of the tert-butyl group |
| C-3 | 97.5 | Cq | Shielded via the relativistic SO-HALA effect from Bromine |
| C-7 | 99.0 | CH | Shielded by strong ortho-resonance of C6-OMe |
| C-5 | 110.5 | CH | Shielded by ortho-resonance of C6-OMe |
| C-4 | 119.8 | CH | Meta to OMe, standard indole aromatic region |
| C-2 | 123.2 | CH | Deshielded by adjacent N-Boc and inductive pull of Br |
| C-3a | 124.0 | Cq | Bridgehead carbon |
| C-7a | 136.8 | Cq | Bridgehead carbon, adjacent to N |
| Boc-C=O | 148.8 | Cq | Carbamate carbonyl |
| C-6 | 157.6 | Cq | Highly deshielded by directly attached oxygen |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating protocol. Do not simply load the sample and press run; every step must mathematically or physically confirm the integrity of the previous step.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl₃ provides a non-polar, aprotic environment ideal for solvating protected indoles. TMS serves as an internal standard. The self-validating check here is the TMS peak: if it is not perfectly at 0.00 ppm after processing, the chemical shift axis is invalid.
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Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃ and execute gradient shimming (e.g., TopShim).
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Causality: Shimming corrects magnetic field inhomogeneities. Self-Validation: Measure the full-width at half-maximum (FWHM) of the TMS peak or the chloroform residual peak (7.26 ppm). It must be <1.0 Hz. If it is broader, the delicate meta-coupling (J = 2.3 Hz) between H-5 and H-7 will blur into a broad singlet, destroying structural data.
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Probe Tuning and Matching: Manually or automatically tune the probe for both ¹H and ¹³C channels.
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Causality: This maximizes the efficiency of the radiofrequency pulse transfer to the sample, which is heavily critical for the low-gyromagnetic-ratio ¹³C nucleus.
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¹H-NMR Acquisition: Execute a standard 1D proton sequence (e.g., zg30) with 16 scans (ns=16) and a relaxation delay (d1) of 1 second.
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¹³C-NMR Acquisition: Execute a proton-decoupled ¹³C sequence (e.g., zgpg30) with a minimum of 1024 scans.
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Causality: Set the relaxation delay (d1) to at least 2.0 seconds. Quaternary carbons (C-3, C-6, C-3a, C-7a, Boc-Cq) lack attached protons, meaning they cannot utilize efficient dipole-dipole relaxation pathways. A longer d1 prevents signal saturation. Self-Validation: If the C-3 peak is missing from the spectrum, the d1 delay was too short, and the quaternary carbon signals became saturated.
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Workflow Visualization
The following diagram illustrates the logical flow of the self-validating NMR acquisition process.
Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.
References
- Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Vícha, J., et al. Chemical Reviews, American Chemical Society (2020).
- Amakusamine from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study. Araki, T., et al. National Institute of Informatics (2023).
- Structure Determination of Organic Compounds: Table of Spectral Data. Pretsch, E., Bühlmann, P., Affolter, C. Journal of the American Chemical Society (2001).
